molecular formula C24H30FN3O4 B12392732 Hdac6-IN-14

Hdac6-IN-14

Cat. No.: B12392732
M. Wt: 443.5 g/mol
InChI Key: ICGXHGQIMMAKJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hdac6-IN-14 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. One common synthetic route involves the use of mercaptoacetamides and fluoroalkyl-oxadiazoles as starting materials . The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product’s formation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes using high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: Hdac6-IN-14 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substituting agents like alkyl halides . The reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions.

Major Products Formed: The major products formed from these reactions include modified versions of this compound with enhanced selectivity and potency. These modifications can improve the compound’s stability, bioavailability, and therapeutic efficacy .

Scientific Research Applications

Cancer Therapy

Mechanism of Action:
Hdac6-IN-14 has been identified as a potent inhibitor of HDAC6 with an IC50 value of 42 nM and demonstrates over 100-fold selectivity against other HDAC isoforms such as HDAC1, HDAC2, HDAC3, and HDAC4 . The inhibition of HDAC6 affects the acetylation status of various proteins involved in cancer progression.

Case Studies:

  • Pro-survival Pathways: A study indicated that inhibition of HDAC6 disrupts the interaction between 14-3-3ζ and its binding partners (Bad and AS160), leading to decreased phosphorylation levels that promote cell survival . This suggests that this compound may be effective in sensitizing cancer cells to apoptosis.
  • Combination Therapies: Research has shown that combining Hdac6 inhibitors with other therapeutic agents can enhance anti-tumor efficacy. For instance, when used alongside chemotherapy agents, this compound improved outcomes in preclinical models of cancer .

Neuroprotection

Mechanism of Action:
this compound's inhibition of HDAC6 has been linked to neuroprotective effects against oxidative stress-induced damage. This is particularly relevant in neurodegenerative diseases where oxidative stress plays a critical role.

Case Studies:

  • CNS Injury Models: In animal models of central nervous system injury, selective inhibition of HDAC6 promoted neuronal survival and regeneration without the toxic effects associated with pan-HDAC inhibitors . This highlights its potential for treating conditions like traumatic brain injury or stroke.
  • Acetylation Effects: The compound has been shown to selectively increase acetylation levels of α-tubulin, leading to improved microtubule stability and neuronal function .

Immune Modulation

Mechanism of Action:
this compound has also been explored for its immunomodulatory effects. By influencing the acetylation status of key signaling proteins, it can alter immune responses.

Case Studies:

  • Regulation of IL-10 Production: Research indicates that inhibition of HDAC6 affects the production of interleukin 10 (IL-10) by antigen-presenting cells. Disruption of the STAT3/IL-10 axis through this compound treatment can potentially enhance T-cell immunity . This suggests a role for this compound in enhancing immune responses in cancer or chronic infections.
  • Fibrosis Reduction: Evidence suggests that targeting HDAC6 may attenuate fibrosis by inhibiting profibrotic signaling pathways, opening avenues for treating fibrotic diseases .

Data Summary

Application AreaMechanismKey FindingsReferences
Cancer TherapyInhibition of pro-survival pathwaysEnhances apoptosis in cancer cells; effective in combination therapies ,
NeuroprotectionProtection against oxidative stressPromotes neuronal survival; increases microtubule stability
Immune ModulationRegulation of cytokine productionAlters IL-10 production; potential for enhanced T-cell immunity ,

Properties

Molecular Formula

C24H30FN3O4

Molecular Weight

443.5 g/mol

IUPAC Name

4-[[[2-(tert-butylamino)-2-oxoethyl]-(2-propan-2-ylbenzoyl)amino]methyl]-3-fluoro-N-hydroxybenzamide

InChI

InChI=1S/C24H30FN3O4/c1-15(2)18-8-6-7-9-19(18)23(31)28(14-21(29)26-24(3,4)5)13-17-11-10-16(12-20(17)25)22(30)27-32/h6-12,15,32H,13-14H2,1-5H3,(H,26,29)(H,27,30)

InChI Key

ICGXHGQIMMAKJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1C(=O)N(CC2=C(C=C(C=C2)C(=O)NO)F)CC(=O)NC(C)(C)C

Origin of Product

United States

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